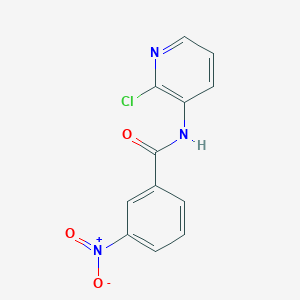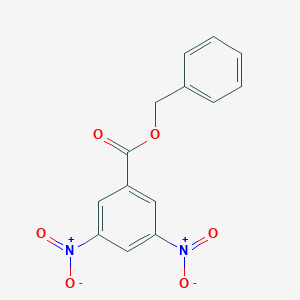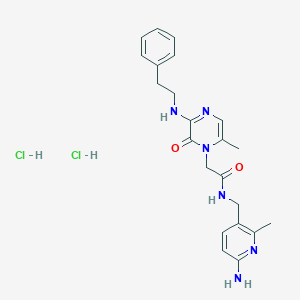
N-(2-chloropyridin-3-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloropyridin-3-yl)-3-nitrobenzamide, commonly known as CNB-001, is a small molecule drug that has shown potential in treating neurological disorders. The compound belongs to the family of nitrobenzamides and has been extensively studied for its neuroprotective properties.
Mécanisme D'action
The mechanism of action of CNB-001 involves the activation of the Nrf2 pathway, which plays a crucial role in the body's defense against oxidative stress. The compound also inhibits the activation of the NF-κB pathway, which is responsible for inflammation.
Biochemical and Physiological Effects:
CNB-001 has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. The compound also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are responsible for inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CNB-001 is its ability to cross the blood-brain barrier, making it suitable for treating neurological disorders. The compound has also shown a good safety profile in preclinical studies. However, further studies are needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for research on CNB-001. One area of interest is the development of new formulations that can improve the bioavailability and efficacy of the compound. Another direction is the investigation of the compound's potential in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, studies on the long-term safety and toxicity of CNB-001 are needed to determine its suitability for clinical use.
Conclusion:
In conclusion, CNB-001 is a promising small molecule drug that has shown potential in treating various neurological disorders. The compound's neuroprotective properties, mechanism of action, and biochemical effects make it an attractive candidate for further studies. However, more research is needed to determine its optimal use and safety profile.
Méthodes De Synthèse
CNB-001 can be synthesized using a multistep process involving reactions such as nitration, reduction, and amidation. The compound can be prepared in high yields with high purity, making it suitable for further studies.
Applications De Recherche Scientifique
CNB-001 has shown promising results in preclinical studies for treating various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. The compound has been found to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Propriétés
Numéro CAS |
121311-54-4 |
|---|---|
Nom du produit |
N-(2-chloropyridin-3-yl)-3-nitrobenzamide |
Formule moléculaire |
C12H8ClN3O3 |
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-10(5-2-6-14-11)15-12(17)8-3-1-4-9(7-8)16(18)19/h1-7H,(H,15,17) |
Clé InChI |
ZLJMKNNBRPHSGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl |
Synonymes |
N-(2-Chloro-pyridin-3-yl)-3-nitro-benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B174572.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)






